molecular formula C11H12N2OS2 B11634284 2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one

Cat. No.: B11634284
M. Wt: 252.4 g/mol
InChI Key: QQBRLUFHGDSFAQ-UITAMQMPSA-N
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Description

(5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a pyrrole ring, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development. Research has focused on its mechanism of action and its efficacy in inhibiting the growth of cancer cells and pathogenic microorganisms .

Industry

In the industrial sector, (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for various applications .

Mechanism of Action

The mechanism of action of (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes and disrupts essential metabolic pathways, leading to cell death. In anticancer applications, it inhibits key signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives and pyrrole-containing molecules. Examples include:

Uniqueness

What sets (5Z)-2-SULFANYLIDENE-5-[(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of a thiazolidinone ring, a pyrrole ring, and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

(5Z)-2-sulfanylidene-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS2/c1-6-4-8(7(2)13(6)3)5-9-10(14)12-11(15)16-9/h4-5H,1-3H3,(H,12,14,15)/b9-5-

InChI Key

QQBRLUFHGDSFAQ-UITAMQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C\2/C(=O)NC(=S)S2

Canonical SMILES

CC1=CC(=C(N1C)C)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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